![molecular formula C10H7NO2 B12437076 2-Hydroxyquinoline-7-carbaldehyde CAS No. 1260762-89-7](/img/structure/B12437076.png)
2-Hydroxyquinoline-7-carbaldehyde
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Overview
Description
2-Hydroxyquinoline-7-carbaldehyde is an organic compound derived from the quinoline family. It is characterized by the presence of a hydroxyl group at the second position and an aldehyde group at the seventh position on the quinoline ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyquinoline-7-carbaldehyde can be achieved through several methods. One common approach involves the formylation of 2-hydroxyquinoline using the Vilsmeier-Haack reaction, which employs N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents . Another method is the Reimer-Tiemann reaction, which uses chloroform and a strong base like sodium hydroxide (NaOH) to introduce the formyl group at the desired position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Vilsmeier-Haack reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure the selective formylation of the quinoline ring, and the product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyquinoline-7-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Various nucleophiles like halides, amines, or thiols under suitable conditions.
Major Products Formed
Oxidation: 2-Hydroxyquinoline-7-carboxylic acid.
Reduction: 2-Hydroxyquinoline-7-methanol.
Substitution: Depending on the nucleophile, products like 2-alkoxyquinoline-7-carbaldehyde or 2-aminoquinoline-7-carbaldehyde.
Scientific Research Applications
2-Hydroxyquinoline-7-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxyquinoline-7-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can chelate metal ions, disrupting essential metal-dependent processes in microorganisms, leading to their inhibition or death . Additionally, it can interfere with nucleic acid synthesis and function, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
2-Hydroxyquinoline-7-carbaldehyde can be compared with other quinoline derivatives such as:
8-Hydroxyquinoline: Known for its strong chelating properties and use in metal ion detection.
2-Hydroxyquinoline-3-carbaldehyde: Similar in structure but with the aldehyde group at the third position, affecting its reactivity and applications.
7-Chloro-2-hydroxyquinoline-3-carbaldehyde: Contains a chlorine substituent, which can enhance its antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Biological Activity
2-Hydroxyquinoline-7-carbaldehyde (also referred to as 2-HQ-7-CHO) is a compound that has garnered attention in recent years for its diverse biological activities. This article examines the biological properties of 2-HQ-7-CHO, including its antimicrobial, anticancer, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by a hydroxyl group at the 2-position and an aldehyde group at the 7-position of the quinoline ring. This unique structure contributes to its reactivity and biological activity.
Biological Activities
1. Antimicrobial Activity
Research indicates that 2-HQ-7-CHO exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating inhibition zones comparable to standard antibiotics. For example, derivatives of 2-HQ-7-CHO showed promising results against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones measuring 22 mm and 25 mm, respectively, compared to standard drugs which showed inhibition zones of 24 mm and 27 mm .
2. Anticancer Properties
The anticancer potential of 2-HQ-7-CHO has been explored in several studies. One notable investigation assessed its antiproliferative effects on malignant melanoma (A-375) and lung (A-549) cancer cells. The compound demonstrated IC50 values ranging from 1.4 nM to 32.13 μM, indicating potent activity against these cancer cell lines .
Cell Line | IC50 Value (μM) | Activity |
---|---|---|
A-375 | 1.4 | High antiproliferative activity |
A-549 | 32.13 | Moderate antiproliferative activity |
Additionally, complexes formed with transition metals like Cu(II) have shown enhanced cytotoxicity compared to the free ligand, suggesting that metal coordination could amplify the biological effects of 2-HQ-7-CHO derivatives .
3. Mechanism of Action
The biological activity of 2-HQ-7-CHO is attributed to its ability to interact with various molecular targets within cells. It may modulate enzyme activities or bind to DNA, leading to apoptosis in cancer cells. Studies indicate that the compound can induce caspase-dependent apoptosis and cause cell cycle arrest in the S phase .
Case Studies
Case Study 1: Anticancer Activity
A study published in Cancer Letters evaluated the effects of 2-HQ-7-CHO on human cancer cell lines. The results demonstrated that treatment with the compound led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways. The study concluded that further exploration into its mechanism could provide insights into new cancer therapies .
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of various quinoline derivatives, researchers found that 2-HQ-7-CHO exhibited superior antibacterial activity against resistant strains of bacteria. The study emphasized the need for further development of this compound as a potential lead for new antibacterial agents due to its favorable potency and low toxicity profile .
Properties
CAS No. |
1260762-89-7 |
---|---|
Molecular Formula |
C10H7NO2 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-oxo-1H-quinoline-7-carbaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-6-7-1-2-8-3-4-10(13)11-9(8)5-7/h1-6H,(H,11,13) |
InChI Key |
FQFUWJCAPXPATI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)C=O |
Origin of Product |
United States |
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